molecular formula CH6BiBr3N+ B14287780 Methylazanium;tribromobismuthane CAS No. 119931-90-7

Methylazanium;tribromobismuthane

Cat. No.: B14287780
CAS No.: 119931-90-7
M. Wt: 480.76 g/mol
InChI Key: IZBKRGCWSIWOPN-UHFFFAOYSA-L
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Description

Methylazanium;tribromobismuthane is an ionic compound comprising methylazanium (CH₃NH₃⁺) cations and tribromobismuthane (BiBr₃⁻) anions. The methylazanium ion is a primary ammonium derivative formed by substituting one hydrogen in NH₄⁺ with a methyl group. Tribromobismuthane, also known as bismuth(III) bromide, is a bismuth halide with trigonal pyramidal geometry, characterized by its Lewis acidity and hygroscopic nature . This compound is utilized in catalysis and materials science due to its redox-active properties and stability under controlled conditions.

Properties

CAS No.

119931-90-7

Molecular Formula

CH6BiBr3N+

Molecular Weight

480.76 g/mol

IUPAC Name

methylazanium;tribromobismuthane

InChI

InChI=1S/CH5N.Bi.3BrH/c1-2;;;;/h2H2,1H3;;3*1H/q;+3;;;/p-2

InChI Key

IZBKRGCWSIWOPN-UHFFFAOYSA-L

Canonical SMILES

C[NH3+].Br[Bi](Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylazanium;tribromobismuthane typically involves the reaction of methylazanium salts with tribromobismuthane precursors under controlled conditions. One common method includes the use of methylammonium bromide and bismuth tribromide in a solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methylazanium;tribromobismuthane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state bismuth compounds.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state bismuth species.

    Substitution: The tribromobismuthane moiety can undergo substitution reactions with nucleophiles, leading to the formation of new bismuth-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as thiols, amines, and phosphines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) compounds, while reduction can produce bismuth(III) species. Substitution reactions typically result in the formation of bismuth-organic complexes.

Scientific Research Applications

Methylazanium;tribromobismuthane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-bismuth bonds.

    Medicine: Research is ongoing into the use of this compound in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials, including bismuth-containing polymers and nanomaterials.

Mechanism of Action

The mechanism by which Methylazanium;tribromobismuthane exerts its effects involves the interaction of the bismuth center with various molecular targets. In biological systems, bismuth can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with thiol groups in proteins is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Methylazanium vs. Other Ammonium Derivatives

Methylazanium belongs to the alkylammonium family, differing in alkyl chain length and substitution patterns. Key comparisons include:

Property Methylazanium (CH₃NH₃⁺) Ethylammonium (C₂H₅NH₃⁺) (2-Hydroxyethyl)trimethylazanium (C₅H₁₄NO⁺)
Structure Primary ammonium (CH₃-NH₃⁺) Primary ammonium (C₂H₅-NH₃⁺) Quaternary ammonium (N⁺ with three CH₃, one CH₂CH₂OH)
Anion Compatibility Forms salts with Cl⁻, Br⁻, I⁻ Similar anion range Typically paired with halides or sulfonates
Applications Intermediate in organic synthesis Ionic liquids, surfactants Surfactants, phase-transfer catalysts

Key Findings :

  • Primary ammonium salts (e.g., methylazanium chloride in ) exhibit higher reactivity in nucleophilic substitutions compared to quaternary derivatives due to accessible NH₃⁺ protons .
  • Quaternary ammonium salts like (2-hydroxyethyl)trimethylazanium show enhanced thermal stability and solubility in nonpolar solvents, making them preferable for industrial applications .

Tribromobismuthane vs. Other Bismuth Halides

Tribromobismuthane (BiBr₃) is part of the bismuth trihalide series. Comparisons with BiCl₃ and BiI₃ highlight halogen-dependent properties:

Property BiBr₃ BiCl₃ BiI₃
Melting Point 219°C 230°C 408°C
Lewis Acidity Moderate Strongest in the series Weakest
Solubility Soluble in polar solvents (e.g., THF) Soluble in HCl, ethanol Soluble in KI solutions
Applications Catalysis, optoelectronics Catalysis, Bi nanomaterials Photovoltaic materials

Key Findings :

  • BiBr₃'s moderate Lewis acidity allows selective catalysis in organic reactions, such as Friedel-Crafts alkylation, without excessive substrate degradation .
  • BiCl₃ exhibits higher reactivity in hydrolysis reactions, forming BiOCl intermediates, whereas BiBr₃ is more stable under ambient conditions .

Methylazanium;tribromobismuthane vs. Other Metal-Ammonium Salts

Comparisons with structurally analogous salts emphasize anion-cation interactions:

Compound Cation Anion Stability Reactivity
This compound CH₃NH₃⁺ BiBr₃⁻ Hygroscopic Redox-active
Ethylammonium chloride C₂H₅NH₃⁺ Cl⁻ Non-hygroscopic Hydrolyzes in water
Butyl(3-{...})methylazanium chloride Complex alkylammonium Cl⁻ High thermal stability Cholinesterase inhibition

Key Findings :

  • The hygroscopicity of this compound limits its use in moisture-sensitive applications, unlike ethylammonium chloride .
  • Complex methylazanium derivatives, such as those in and , demonstrate tailored bioactivity (e.g., enzyme inhibition) due to aromatic or cyclopropane substituents .

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